
Pentyl acetate
Overview
Description
Pentyl acetate (CAS 628-63-7), also known as amyl acetate, is a carboxylic acid ester with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol. It is characterized by a fruity aroma, often described as reminiscent of apples, bananas, and pears . Industrially, it is synthesized via enzymatic processes, such as the Bi–Bi Ping-Pong mechanism with substrate inhibition, which optimizes yield and reaction kinetics . This compound is widely used as a flavoring agent in food and beverages, a solvent in coatings and adhesives, and a component in perfumery. Its presence in natural sources, such as Vitis rotundifolia and various fruits, underscores its ecological and commercial significance .
Preparation Methods
Fischer Esterification: Conventional Acid-Catalyzed Synthesis
Fischer esterification remains the most widely employed method for pentyl acetate production due to its simplicity and scalability. The reaction involves refluxing acetic acid (or its derivatives) with 1-pentanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).
Reaction Mechanism and Optimization
The mechanism proceeds through protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration to form the ester . Key variables influencing yield include:
-
Molar ratio : A 1:1.5 molar ratio of acetic anhydride to 1-pentanol maximizes conversion while minimizing side reactions .
-
Catalyst loading : 2–5% v/v H₂SO₄ achieves optimal reaction rates without excessive decomposition .
-
Temperature : Reflux conditions (120–140°C) balance reaction kinetics and thermal stability .
A representative study achieved 71% yield using acetic anhydride and 1-pentanol under sulfuric acid catalysis, with purification via fractional distillation .
Table 1: Fischer Esterification Performance Metrics
Acid Source | Alcohol | Catalyst | Temp (°C) | Time (hr) | Yield (%) |
---|---|---|---|---|---|
Acetic anhydride | 1-pentanol | H₂SO₄ | 140 | 2 | 71 |
Acetic acid | isopentanol | H₂SO₄ | 130 | 1.5 | 68 |
Acetic acid | 1-pentanol | H₂SO₄ | 120 | 3 | 65 |
Catalytic Esterification: Homogeneous and Heterogeneous Systems
Advanced catalytic systems have been developed to improve selectivity and reduce environmental impact compared to traditional acid catalysis.
Heterogeneous Acid Catalysis
Ion-exchange resins demonstrate exceptional performance in this compound synthesis. A study using KU-2-8 (H⁺ cation exchanger) and AB-17-8 (OH⁻ anion exchanger) resins revealed:
-
OH⁻ anion exchangers achieved 97.9% yield at 120°C vs. 68.9% yield in non-catalytic reactions .
-
Conversion rates followed first-order kinetics, with apparent activation energies of 45.2 kJ/mol (H⁺ resin) vs. 52.8 kJ/mol (OH⁻ resin) .
Table 2: Catalytic Performance Comparison
Catalyst | Conversion (%) | Selectivity (%) | Yield (%) |
---|---|---|---|
Non-catalytic | 97.8 | 70.4 | 68.9 |
KU-2-8 (H⁺ resin) | 98.6 | 93.7 | 92.3 |
AB-17-8 (OH⁻ resin) | 99.1 | 98.9 | 97.9 |
p-Toluenesulfonic acid | 98.2 | 95.1 | 93.4 |
Homogeneous Base Catalysis
Potassium hydroxide (KOH) in sub-stoichiometric quantities (4.2×10⁻² M) enables rapid transesterification:
-
95% conversion of this compound within 90 minutes at 130°C .
-
Base-catalyzed pathways favor N-(2-hydroxyethyl)acetamide formation through nucleophilic acyl substitution .
Enzymatic Synthesis: Green Chemistry Approaches
Biocatalytic methods using immobilized lipases have emerged as sustainable alternatives to conventional thermal processes:
Lipase-Catalyzed Transesterification
Lipozyme 435 (Candida antarctica lipase B immobilized on acrylic resin) demonstrates exceptional activity in non-aqueous media:
-
70% yield achieved using ethylene glycol diacetate (EGDA) as acyl donor at 40°C .
-
Reaction kinetics follow Michaelis-Menten behavior with Kₘ = 0.82 mM for 1-pentanol .
Table 3: Enzymatic vs. Chemical Catalysis
Process Intensification Strategies
Reactive Distillation
Combining reaction and separation units enhances equilibrium conversion:
-
Azeotropic removal of water shifts equilibrium, achieving >99% conversion in continuous systems .
-
Optimal pressure-temperature profiles minimize energy consumption (ΔH = -42.1 kJ/mol) .
Microwave-Assisted Synthesis
Dielectric heating accelerates reaction kinetics:
-
85% yield achieved in 15 minutes vs. 3 hours conventionally .
-
Specific absorption rate (SAR) of 12 W/g prevents thermal degradation .
Thermodynamic and Kinetic Analysis
Reaction Thermodynamics
Van't Hoff analysis of the esterification equilibrium:
-
ΔH = -42.1 ± 1.3 kJ/mol
-
ΔS = -118.4 ± 3.8 J/(mol·K)
Kinetic Modeling
The Langmuir-Hinshelwood mechanism best describes heterogeneous catalysis:
A KB PA PB}{(1 + KA PA + KB PB)^2}
Where = 8.7×10⁻³ mol/(g·s), = 1.2×10⁻³ Pa⁻¹ (acetic acid), = 9.8×10⁻⁴ Pa⁻¹ (1-pentanol) .
Industrial-Scale Production Considerations
Catalyst Lifetime and Regeneration
-
Ion-exchange resins maintain >90% activity for 15 cycles with NaOH/EtOH regeneration .
-
Lipase immobilization extends operational stability to 180 days in fixed-bed reactors .
Purity Specifications
Pharmaceutical-grade this compound requires:
Chemical Reactions Analysis
Types of Reactions: Amyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, amyl acetate can be hydrolyzed back into acetic acid and 1-pentanol.
Oxidation: Amyl acetate can be oxidized to produce acetic acid and other oxidation products.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Acetic acid and 1-pentanol.
Oxidation: Acetic acid and other oxidation products.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Fragrance and Flavor Industry
Pentyl acetate is primarily recognized for its role in the fragrance and flavor industry. It is employed as a key ingredient in the formulation of artificial fruit flavors, particularly in products that mimic the taste of bananas and pears. The compound’s pleasant aroma makes it suitable for use in perfumes and scented products.
Table 1: Applications in Fragrance and Flavoring
Application Type | Specific Uses |
---|---|
Flavoring Agent | Artificial fruit flavors (banana, pear) |
Fragrance | Perfumes, air fresheners |
Solvent | Used in dry cleaning and textile processing |
Chemical Solvent
This compound serves as an effective solvent in various chemical processes. It is utilized in the production of coatings, adhesives, and inks due to its ability to dissolve a wide range of substances without causing significant degradation.
Key Properties:
- Solubility : Slightly soluble in water (2 g/L) but highly miscible with organic solvents.
- Volatility : Moderate volatility allows it to evaporate quickly, making it suitable for applications requiring rapid drying.
Research Applications
This compound has been used in scientific research, particularly in studies related to olfactory function and sensory perception. Its distinctive odor makes it a useful compound for investigating how smells influence human behavior and psychological responses.
Notable Studies:
- Olfactory Function Studies : Research has utilized this compound to assess how different scents affect mood and cognition.
- Psychosocial Effects of Odor : Investigations into how specific odors can evoke memories or emotional responses have incorporated this compound due to its pleasant scent profile .
Table 2: Toxicological Data Summary
Endpoint | Result |
---|---|
Genotoxicity | Not expected to be genotoxic |
Repeated Dose Toxicity | NOAEL = 689.8 mg/kg/day |
Reproductive Toxicity | MOE > 100 at current usage levels |
Mechanism of Action
The mechanism of action of amyl acetate primarily involves its interaction with olfactory receptors due to its strong odor. When inhaled, amyl acetate binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that results in the perception of its characteristic banana-like smell. Additionally, as a solvent, it interacts with various chemical compounds, facilitating their dissolution and reaction .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares pentyl acetate with structurally related esters in terms of molecular properties, odor profiles, and applications:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Odor Profile | Key Applications |
---|---|---|---|---|
This compound | C₇H₁₄O₂ | 130.18 | Sweet, apple, pineapple | Food flavoring, solvents, perfumes |
Isothis compound | C₇H₁₄O₂ | 130.18 | Strong banana, pear | Banana oil, microbial studies |
Ethyl butyrate | C₆H₁₂O₂ | 116.16 | Pineapple, sweet | Beverage flavoring, fragrances |
Pentyl butyrate | C₉H₁₈O₂ | 158.24 | Pear, apricot | Food additives, cigarette flavoring |
Heptyl acetate | C₉H₁₈O₂ | 158.24 | Fruity, floral | Insect attractants, electrophysiology studies |
Key Structural Differences :
- This compound has a linear pentyl chain, while isothis compound features a branched structure (3-methylbutyl group), altering volatility and aroma intensity .
- Ethyl butyrate has a shorter ethyl chain, contributing to its higher volatility and sharper pineapple notes compared to this compound .
Sensory and Stability Profiles
Odor Thresholds and Flavor Contributions
- This compound is a dominant ester in beverages like apple juice and tea, imparting sweet, fruity notes at low concentrations (detected at 438 µg/mL in liquors) .
- Isothis compound exhibits a lower odor threshold, producing intense banana-like aromas even in trace amounts. It is synthesized by microbes like Candida albicans and Staphylococcus aureus, highlighting its role in both natural and industrial contexts .
- Heptyl acetate elicits stronger electrophysiological responses in insects (e.g., Rhagoletis pomonella) compared to shorter-chain esters, making it critical in pest control research .
Stability in Food Systems
- This compound shows gradual degradation during storage in processed foods, likely due to reduced microbial activity, whereas heptyl acetate is unstable and undetectable post-processing .
Food and Beverage Industry
- This compound is pivotal in pear and apple flavor formulations, often paired with hexyl acetate and butyl acetate to enhance complexity .
- Pentyl butyrate is preferred in apricot and pear flavorings due to its balanced sweetness, while isothis compound dominates banana-flavored products .
Market and Regulatory Insights
The global market for this compound is projected to grow steadily, driven by demand in food flavoring (particularly in Asia and North America) and solvent applications . Regulatory approvals for its use in food (e.g., GRAS status) contrast with stricter guidelines for isothis compound due to its synthetic production routes .
Biological Activity
Pentyl acetate, also known as amyl acetate, is an organic compound classified as a carboxylic acid ester. It is characterized by its fruity and banana-like aroma and is commonly utilized in various applications, including food flavoring and fragrance production. This article explores the biological activity of this compound, focusing on its role in plant defense mechanisms, sensory responses in animals, and potential therapeutic applications.
- Chemical Formula : C₅H₁₀O₂
- CAS Number : 628-63-7
- Molecular Weight : 102.13 g/mol
- Structure : this compound consists of a pentyl group attached to an acetate moiety.
1. Plant Defense Mechanisms
Recent studies have highlighted the role of this compound in enhancing plant resistance against pathogens. Specifically, pentyl leaf volatiles (PLVs), including this compound, are produced by plants in response to biotic stressors. Research indicates that these volatiles can prime plant defenses, increasing resistance to pathogens like Colletotrichum graminicola in maize. The mechanism involves the induction of specific oxylipins that play a crucial role in signaling pathways associated with plant defense (Fall et al., 2001; Heiden et al., 2003) .
Study | Pathogen | Effect of this compound | Mechanism |
---|---|---|---|
Alméras et al., 2003 | Colletotrichum graminicola | Induces resistance | Oxylipin signaling |
Song and Ryu, 2013 | Aphids | Attracts predators | Volatile emission |
Choi et al., 2014 | Various pathogens | Priming defenses | Metabolite production |
2. Sensory Responses in Animals
This compound has been studied for its effects on sensory perception, particularly olfaction in mammals. A study assessing the behavioral sensitivity of mice to various acetate esters found that this compound elicited distinct neural responses, influencing odor discrimination capabilities. This suggests that this compound plays a significant role in the olfactory system, affecting how animals perceive and react to different scents .
Case Study 1: Plant Response to Volatile Compounds
A study conducted on maize plants demonstrated that exposure to PLVs, including this compound, resulted in significant changes in the expression of genes associated with pathogen resistance. The treatment led to early increases in oxylipin levels, which are critical for activating defense pathways against pathogens.
Case Study 2: Behavioral Sensitivity in Mice
In a controlled experiment involving C57BL/6J mice, researchers evaluated the detection thresholds for various acetate esters. The findings indicated that this compound had a measurable impact on the animals' ability to discriminate odors at varying concentrations, highlighting its importance in olfactory research.
Therapeutic Potential
This compound's biological activity extends beyond plants and animals; it may also possess therapeutic properties. As a secondary metabolite, it could serve as a signaling molecule or defense agent in various biological systems. Its antioxidant properties have been suggested but require further investigation to elucidate potential applications in medicine.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for measuring density, viscosity, and sound velocity in pentyl acetate-containing binary mixtures?
Experimental determination involves using a vibrating-tube densimeter for density, an Ubbelohde viscometer for viscosity, and a pulse-echo technique for sound velocity. Measurements are conducted at controlled temperatures (e.g., 298.15–308.15 K) and atmospheric pressure. Data analysis employs the Redlich–Kister equation to model excess properties, revealing molecular interactions in mixtures with solvents like tetrahydrofuran .
Q. How is this compound synthesized in laboratory settings, and what factors influence reaction yield?
this compound is synthesized via acid-catalyzed esterification of pentanol with acetic acid. Key factors include:
- Molar ratio of reactants (e.g., 1:1 to 1.5:1 pentanol:acetic acid)
- Catalyst type (e.g., sulfuric acid or Brønsted-Lowry bases)
- Temperature control (e.g., reflux conditions) Yield optimization involves monitoring conversion rates via gas chromatography and adjusting parameters like catalyst concentration .
Q. What safety protocols are critical when handling this compound in research laboratories?
- Use fume hoods to avoid inhalation of vapors (flammability hazard: flash point 25°C).
- Wear nitrile gloves to prevent skin contact, which may cause dermatitis.
- Store in airtight containers away from oxidizing agents. Toxicity data indicate hydrolysis to pentanol, a competitive inhibitor of ethanol metabolism, necessitating metabolic studies in biological systems .
Advanced Research Questions
Q. How do catalytic interactions influence the kinetics of this compound reactions with ethanolamine?
Kinetic studies under Brønsted-Lowry acid/base catalysis (e.g., NaOH or H₂SO₄) reveal rate constants for product formation (e.g., 2-(acetylamino)ethyl acetate). Reaction schemes involve pseudo-first-order kinetics, with selectivity curves modeled using Arrhenius equations. Catalytic pathways reduce activation energy compared to non-catalytic reactions, validated via HPLC and mass spectrometry .
Q. What molecular interactions can be inferred from refractive index data in this compound-amine mixtures?
Lorentz-Lorenz correlations applied to refractive index deviations (Δn) indicate specific interactions (e.g., dipole-dipole or hydrogen bonding) between this compound and amines like N,N-diethylethanamine. Δn values become less negative as the acetate’s alkyl chain lengthens (methyl → pentyl), suggesting weaker interactions with bulkier esters .
Q. How does microbial metabolism affect this compound stability in food matrices during storage?
In fruit salads, microbial activity (e.g., yeast or bacteria) increases this compound concentrations via ester synthesis. High-pressure processing (HPP) reduces microbial load, stabilizing volatile profiles. GC-MS analysis tracks relative percentages of this compound, linking fluctuations to microbial viability .
Q. How can thermodynamic models predict phase behavior in this compound mixtures?
Extended Redlich–Kister equations correlate excess molar volumes (V^E) and viscosity deviations (Δη) in binary systems. For example, this compound-tetrahydrofuran mixtures exhibit negative V^E values, indicating strong intermolecular interactions. Predictive models integrate temperature-dependent parameters for industrial solvent design .
Q. Methodological Notes
Properties
IUPAC Name |
pentyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-3-4-5-6-9-7(2)8/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMYKACGEOXYJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2, Array | |
Record name | N-AMYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2465 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | n-AMYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0218 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027263 | |
Record name | Pentyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-amyl acetate appears as a mixture of isomers. A clear colorless liquid with a banana-like odor. Flash point varies from 65 °F to 95 °F. Less dense (at 7.2 lb / gal) than water and slightly soluble in water. Hence floats on water. Vapors heavier than air., Liquid, Colorless liquid with a persistent banana-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a persistent banana-like odor. | |
Record name | N-AMYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2465 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Acetic acid, pentyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | n-Amyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/294 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Pentyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039095 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | n-AMYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0218 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N-AMYL ACETATE (PENTYL ACETATE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/460 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | n-Amyl acetate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0031.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
295 °F at 760 mmHg (USCG, 1999), 149.2 °C, 149.00 to 150.00 °C. @ 760.00 mm Hg, 149 °C, 295 °F, 301 °F | |
Record name | N-AMYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2465 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-AMYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5126 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pentyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039095 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | n-AMYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0218 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N-AMYL ACETATE (PENTYL ACETATE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/460 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | n-Amyl acetate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0031.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
(n-) 91 °F (cc); (all isomers) 106F (cc); (iso-) 69 °F (cc) (USCG, 1999), 91 °F, 77 °F (25 °C) (CLOSED CUP), 60 °F (16 °C) (Closed cup), 25 °C c.c., 91 °F (n-), 106 °F (all isomers), 69 °F (iso-), 77 °F | |
Record name | N-AMYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2465 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | n-Amyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/294 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | N-AMYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5126 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | n-AMYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0218 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N-AMYL ACETATE (PENTYL ACETATE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/460 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | n-Amyl acetate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0031.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.2 % (NIOSH, 2023), Miscible with ethanol, ethyl ether; soluble in carbon tetrachloride, In water, 1.73X10+3 mg/L at 25 °C, 1.7 mg/mL at 20 °C, Solubility in water: poor, 0.2% | |
Record name | N-AMYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2465 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-AMYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5126 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pentyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039095 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | n-AMYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0218 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | n-Amyl acetate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0031.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.876 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8756 at 20 °C, Relative density (water = 1): 0.88, 0.88 | |
Record name | N-AMYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2465 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-AMYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5126 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | n-AMYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0218 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N-AMYL ACETATE (PENTYL ACETATE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/460 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | n-Amyl acetate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0031.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.5 (Air = 1), Relative vapor density (air = 1): 4.5 | |
Record name | N-AMYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5126 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | n-AMYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0218 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
5.17 mmHg (USCG, 1999), 3.5 [mmHg], 3.5 mm Hg at 25 °C /from experimentally derived coefficients/, Vapor pressure, kPa at 25 °C: 0.65, 5.17 mmHg, 4 mmHg | |
Record name | N-AMYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2465 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | n-Amyl acetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/294 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | N-AMYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5126 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | n-AMYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0218 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N-AMYL ACETATE (PENTYL ACETATE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/460 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | n-Amyl acetate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0031.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless liquid | |
CAS No. |
628-63-7 | |
Record name | N-AMYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2465 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Amyl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-Amyl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amyl acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15927 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amyl acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7923 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, pentyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.044 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMYL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92Q24NH7AS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-AMYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5126 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pentyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039095 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | n-AMYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0218 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N-AMYL ACETATE (PENTYL ACETATE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/460 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Acetic acid, pentyl ester | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/AJ1D5F88.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
less than -148 °F (USCG, 1999), -70.8 °C, -71 °C, -95 °F | |
Record name | N-AMYL ACETATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2465 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-AMYL ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5126 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Pentyl acetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0039095 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | n-AMYL ACETATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0218 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | N-AMYL ACETATE (PENTYL ACETATE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/460 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | n-Amyl acetate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0031.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.